Cyclobenzaprine N-Oxide
Descripción general
Descripción
Cyclobenzaprine N-Oxide is an organic compound with the chemical formula C15H18N2O2 . It is a white to light yellow solid with a strong irritating odor . It is a metabolite of the skeletal muscle relaxant cyclobenzaprine and can also be a potential impurity in commercial preparations of cyclobenzaprine .
Synthesis Analysis
Cyclobenzaprine N-Oxide is a metabolite of cyclobenzaprine, a skeletal muscle relaxant . A study on the formulation development of sublingual cyclobenzaprine tablets has reported a LC-MS/MS method for the simultaneous quantification of cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide .Molecular Structure Analysis
Cyclobenzaprine N-Oxide contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Chemical Reactions Analysis
A study on the formulation development of sublingual cyclobenzaprine tablets has reported that monitoring of drug metabolism during transmucosal permeation was incorporated into the model . Another study on the degradation mechanisms of cyclobenzaprine by LC-MS/MS has reported that cyclobenzaprine degraded through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides as well as oxidation of the tertiary amine group to generate the N-oxide .Physical And Chemical Properties Analysis
Cyclobenzaprine N-Oxide is a white to light yellow solid with a strong irritating odor. Its melting point is about 112-116°C, and it is soluble in many organic solvents .Aplicaciones Científicas De Investigación
Metabolism and Identification of Metabolites :
- Cyclobenzaprine, when administered to rats, results in several urinary metabolites, including Cyclobenzaprine N-Oxide, 10, 11-epoxide, and others. These were identified using mass spectrometric analysis (Belvedere, Pantarotto, Rovei, & Frigerio, 1976).
- In vitro metabolism studies using rat liver microsomes identified four metabolic products, including Cyclobenzaprine N-Oxide (Belvedere, Rovei, Pantarotto, & Frigerio, 1975).
Pharmacological Effects and Safety Profile :
- Cyclobenzaprine, a tricyclic pharmacologic agent, has been used primarily for its muscle relaxant properties. Its safety profile is considered reasonable, and it has been studied for its effectiveness in the treatment of acute neck and back pain, as well as fibromyalgia (Cimolai, 2009).
Degradation Mechanisms :
- A study on the degradation mechanisms of cyclobenzaprine revealed various degradation conditions and identified major oxidation products, including Cyclobenzaprine N-Oxide. This was important for supporting new formulation development (Liu, Zhao, & Zhao, 2014).
Clinical Applications :
- Cyclobenzaprine has been extensively studied for its effectiveness in treating skeletal muscle spasms in various regions of the body. Its efficacy in reducing muscle spasm, pain, and improving the range of motion has been confirmed in clinical trials (Basmajian Jv, 1978).
- The drug is also investigated for its potential use in treating spasticity, although the efficacy in this area did not show significant differences from placebo (Ashby, Burke, Rao, & Jones, 1972).
Pharmacokinetics and Mechanism of Action :
- Cyclobenzaprine's pharmacokinetics, including the effects of age, gender, and hepatic insufficiency, were explored. It was found that cyclobenzaprine plasma clearance is substantial, and its pharmacokinetics are linear within certain dosing ranges (Winchell, King, Chavez-Eng, Constanzer, & Korn, 2002).
Antagonism of Histamine H1 Receptors :
- Recent studies have shown that cyclobenzaprine acts as a potent non-competitive antagonist of histamine H1 receptors, which may explain some of its sedative effects in patients. This finding suggests an off-target antagonism of central H1R by cyclobenzaprine (Singh, Senatorov, Cheshmehkani, Karmokar, & Moniri, 2022).
Safety And Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVULMRJHWMZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216929 | |
Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobenzaprine N-Oxide | |
CAS RN |
6682-26-4 | |
Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBENZAPRINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.